molecular formula C8H9N3O2S B14703547 4-Ethoxy-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one CAS No. 25221-51-6

4-Ethoxy-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one

Cat. No.: B14703547
CAS No.: 25221-51-6
M. Wt: 211.24 g/mol
InChI Key: UCYALYZNPTWSIP-UHFFFAOYSA-N
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Description

4-Ethoxy-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one is a heterocyclic compound that belongs to the class of pyrimidothiazines This compound is characterized by a fused ring system containing both pyrimidine and thiazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one typically involves the condensation of 6-substituted 5-aminopyrimidine-4(3H)-thiones with chloroacetic acid or its ethyl ester, ethyl bromomalonate, or ethyl α-bromopropionate . The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid, followed by purification through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the 4- or 6-positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted pyrimidothiazines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Ethoxy-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer cells, it may induce apoptosis through the activation of caspases or inhibition of key signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one: Lacks the ethoxy group at the 4-position.

    4-Methyl-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one: Contains a methyl group instead of an ethoxy group.

    4-Benzyl-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one: Contains a benzyl group at the 4-position.

Uniqueness

4-Ethoxy-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to its analogs .

Properties

CAS No.

25221-51-6

Molecular Formula

C8H9N3O2S

Molecular Weight

211.24 g/mol

IUPAC Name

4-ethoxy-5H-pyrimido[4,5-b][1,4]thiazin-6-one

InChI

InChI=1S/C8H9N3O2S/c1-2-13-7-6-8(10-4-9-7)14-3-5(12)11-6/h4H,2-3H2,1H3,(H,11,12)

InChI Key

UCYALYZNPTWSIP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=NC=N1)SCC(=O)N2

Origin of Product

United States

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